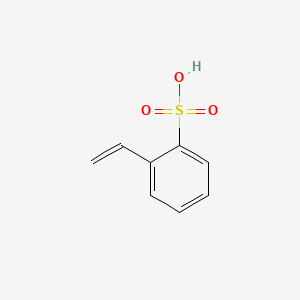

2-Styrenesulfonic acid

Beschreibung

2-Styrenesulfonic acid (C₈H₈O₃S, molecular weight: 184.209 g/mol) is an aromatic sulfonic acid characterized by a vinyl group attached to a benzene ring bearing a sulfonic acid (-SO₃H) functional group at the para position. Its IUPAC name is 2-ethenylbenzenesulfonic acid, with CAS numbers 5454-33-1 and 90111-29-8, and EINECS 248-104-7 . The compound is widely utilized in the synthesis of ion-exchange resins, polymer electrolytes, and as a monomer for sulfonated polymers due to its strong acidity and hydrophilicity. Its copolymer with divinylbenzene (e.g., Amberlite® IR120) is a key component in water treatment and catalysis .

Eigenschaften

CAS-Nummer |

90111-29-8 |

|---|---|

Molekularformel |

C8H8O3S |

Molekulargewicht |

184.21 g/mol |

IUPAC-Name |

2-ethenylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |

InChI-Schlüssel |

VMSBGXAJJLPWKV-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=CC=C1S(=O)(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Polymerization Reactions

2-Styrenesulfonic acid undergoes free-radical polymerization, typically in aqueous media, to form polystyrene sulfonic acid (PSSA). Industrial processes (as described in US3123589A ) involve:

-

Initiator : Partially oxygenated sodium styrenesulfonate acts as a self-initiator under nitrogen.

-

Conditions : Deionized water, 30°C, pH maintained via controlled oxygen exposure.

-

Conversion : Achieves 87% monomer-to-polymer conversion within 1,000 minutes (Table 1).

Table 1: Polymerization Conditions and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 30°C | |

| Monomer Concentration | 3.76% (w/v) in water | |

| Reaction Time | 1,000 minutes | |

| Conversion Rate | 87% | |

| Molecular Weight | ~8,000 g/mol (sodium salt form) |

Acid-Catalyzed Reactions

PSSA resins derived from 2-SSA exhibit enhanced acid strength (up to 2.4 mmol H⁺/g) due to hydrogen bonding between sulfonic groups in confined nanospaces (Nature, 2014 ). These resins catalyze:

-

Esterification : Sulfonic acid groups facilitate ester formation with alcohols.

-

Hydrolysis : Accelerates cleavage of esters and ethers under mild conditions.

Key Finding : Morphology transitions (aggregated ↔ swelling states) reversibly modulate acid strength, optimizing catalytic activity .

Esterification and Halogenation

The sulfonic acid group reacts with alcohols or halogenating agents:

Hydrolysis and Neutralization

-

Hydrolysis : Arylsulfonic acids hydrolyze to arenes under acidic, high-temperature conditions:

Requires >200°C for benzenesulfonic acid . -

Neutralization : Reacts with NaOH to form sodium styrenesulfonate (), a water-soluble salt .

Nucleophilic Displacement

The sulfonate group acts as a leaving group under strong basic conditions:

This reaction proceeds via an mechanism, even without electron-withdrawing substituents .

Addition Reactions

The vinyl group undergoes electrophilic addition:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonic Acids

Molecular and Structural Properties

The following table summarizes key molecular parameters of 2-styrenesulfonic acid and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 2-Styrenesulfonic acid | C₈H₈O₃S | 184.209 | Styrenic vinyl, -SO₃H | 90111-29-8 |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | Naphthalene core, -SO₃H | 120-18-3 |

| 2-Dodecylbenzenesulfonic acid | C₁₈H₃₀O₃S | 326.50 | Long alkyl chain, -SO₃H | 27176-87-0 |

| 2-Aminoethanesulfonic acid | C₂H₇NO₃S | 125.15 | Amino group, -SO₃H | 107-35-7 |

| Benzidine-2,2'-disulfonic acid | C₁₂H₁₂N₂O₆S₂ | 352.37 | Two -SO₃H groups, biphenyl | 117-61-3 |

Key Observations :

- Aromatic vs. Aliphatic Systems : 2-Styrenesulfonic acid and naphthalene-2-sulfonic acid share aromatic sulfonic acid groups but differ in ring size. The naphthalene derivative’s extended aromatic system enhances thermal stability and π-π interactions, making it suitable for dye synthesis .

- Substituent Effects : The long dodecyl chain in 2-dodecylbenzenesulfonic acid increases lipophilicity, enabling its use in detergents and emulsifiers, whereas 2-styrenesulfonic acid’s vinyl group facilitates polymerization .

- Functional Group Diversity: 2-Aminoethanesulfonic acid (taurine) lacks aromaticity but features an amino group, enabling biological roles in pH regulation .

Physicochemical and Application Comparison

Solubility and Acidity

- 2-Styrenesulfonic acid is highly water-soluble due to its polar -SO₃H group and aromatic hydrophilicity. Its pKa is approximately −1.5, comparable to other strong sulfonic acids like naphthalene-2-sulfonic acid (pKa ~ −0.6) .

- In contrast, 2-dodecylbenzenesulfonic acid exhibits surfactant-like behavior, forming micelles in aqueous solutions, which is critical for its role in detergents .

Research Findings and Trends

- Polymer Chemistry: 2-Styrenesulfonic acid’s vinyl group enables radical polymerization, producing sulfonated polystyrene used in membranes for battery technologies. Recent studies highlight its role in improving ionic conductivity in solid-state electrolytes .

- Medical Complications : Crystalline forms of sulfonic acid resins (e.g., polystyrene sulfonate) can induce gastrointestinal NETosis, necessitating formulation improvements .

Q & A

Q. How can 2-Styrenesulfonic acid be integrated into block copolymer architectures for proton-exchange membranes, and what metrics assess performance?

- Answer : Incorporate 2-Styrenesulfonic acid via controlled radical polymerization (e.g., RAFT or ATRP) to create sulfonated polystyrene blocks. Evaluate proton conductivity using electrochemical impedance spectroscopy (EIS) under hydrated conditions. Correlate with morphology data from small-angle X-ray scattering (SAXS) to optimize microphase separation. Benchmark against Nafion® membranes for ion-exchange capacity (IEC) and thermal stability (TGA analysis) .

Q. What mechanistic insights explain the role of 2-Styrenesulfonic acid in acid-catalyzed reactions, and how can competing pathways be controlled?

- Answer : The sulfonic acid group acts as a Brønsted acid, facilitating proton transfer in esterification or hydrolysis. Use kinetic isotope effects (KIEs) and in-situ FTIR to track intermediate formation. To suppress side reactions (e.g., sulfonic group decomposition), employ low temperatures (<50°C) and inert atmospheres. Computational modeling (e.g., transition state theory via Gaussian) can predict regioselectivity .

Q. How do steric and electronic effects of substituents on the styrenic backbone influence the reactivity of 2-Styrenesulfonic acid derivatives?

- Answer : Electron-withdrawing groups (e.g., -NO₂) enhance sulfonic acid strength but reduce solubility. Steric hindrance from ortho-substituents slows reaction kinetics, as shown by Hammett plots. Synthesize derivatives via electrophilic substitution and characterize using cyclic voltammetry to assess electronic effects on redox behavior .

Q. What protocols validate the stability of 2-Styrenesulfonic acid under high-temperature or oxidative conditions?

- Answer : Conduct accelerated aging studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). For oxidative stability, expose samples to H₂O₂ or Fenton’s reagent and quantify sulfonic group retention via ion chromatography. Compare with FTIR data to detect oxidation byproducts (e.g., sulfones) .

Methodological & Analytical Questions

Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in studies using 2-Styrenesulfonic acid?

- Answer : Apply multivariate regression to identify confounding variables (e.g., moisture content, catalyst loading). Use ANOVA to compare batch-to-batch variability. For time-dependent activity loss, employ Weibull distribution models. Validate with control experiments replicating literature conditions .

Q. How can researchers design a robust literature review framework to address gaps in 2-Styrenesulfonic acid applications?

- Answer : Systematically categorize existing studies by application (e.g., catalysis, polymers) and methodology using tools like PRISMA. Prioritize peer-reviewed journals indexed in Scopus/Web of Science. Identify gaps via keyword co-occurrence analysis in VOSviewer, focusing on understudied areas like biodegradability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.